molecular formula C16H18O7 B2860172 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 586998-85-8

2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2860172
CAS RN: 586998-85-8
M. Wt: 322.313
InChI Key: ZLGSCYHHHPKEHP-UHFFFAOYSA-N
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Description

“2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C19H22O7 . It has a molecular weight of 362.383 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H22O7 . The compound is part of the benzofuran family, which is a type of aromatic organic compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.383 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Reactions

  • 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate and related compounds can be synthesized from ethyl acetoacetate and α-bromo carboxylic acid chlorides. These compounds behave as unsaturated ketones towards various nucleophiles. They exhibit specific reactions with potassium hydroxide, sodium methoxide, and hydrogen peroxide in alkaline medium, leading to different furan derivatives (Rijke & Boelens, 2010).

Anticholinesterase Activity

  • The compound has been used to synthesize carbamates with anticholinesterase action against human enzymes. These carbamates showed potent inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating potential therapeutic applications (Luo et al., 2005).

Antimicrobial Activity

  • Halogen and aminoalkyl derivatives of the compound were synthesized and tested for antimicrobial activity against various microbes, including Gram-positive cocci, Gram-negative rods, and yeasts. This indicates its potential use in developing antimicrobial agents (Krawiecka et al., 2012).

Potential in Tubulin Polymerization Inhibition

  • Dihydrobenzofuran lignans related to this compound have been evaluated for potential antitumor activity. They showed promising activity, particularly against leukemia and breast cancer cell lines, by inhibiting tubulin polymerization, suggesting their potential as antimitotic and antitumor agents (Pieters et al., 1999).

properties

IUPAC Name

2-methoxyethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-4-20-16(18)23-11-5-6-13-12(9-11)14(10(2)22-13)15(17)21-8-7-19-3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGSCYHHHPKEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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